molecular formula C5H3BrN4 B1380740 8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 1367824-76-7

8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B1380740
CAS No.: 1367824-76-7
M. Wt: 199.01 g/mol
InChI Key: KCKXFKKYHUURSX-UHFFFAOYSA-N
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Description

8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that features a triazole ring fused to a pyrazine ring with a bromine atom at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydrazinopyrazine with orthoesters under reflux conditions . Another approach includes the use of enaminonitriles and benzohydrazides under microwave conditions, which is both catalyst-free and eco-friendly .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Catalysts: Palladium-based catalysts are often used in cross-coupling reactions involving this compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-substituted triazolopyrazine.

Scientific Research Applications

8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
  • 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Uniqueness

8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of a bromine atom, which can be further functionalized.

Properties

IUPAC Name

8-bromo-[1,2,4]triazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-5-8-3-9-10(5)2-1-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKXFKKYHUURSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367824-76-7
Record name 8-bromo-[1,2,4]triazolo[1,5-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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